Betaxolol

描述

A cardioselective beta-1-adrenergic antagonist with no partial agonist activity.

This compound is a beta-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic beta-Antagonist.

This compound is a cardioselective beta-blocker used in the treatment of hypertension. This compound has not been linked to instances of clinically apparent drug induced liver injury.

This compound is a racemic mixture and selective beta-1 adrenergic receptor antagonist with antihypertensive and anti-glaucoma activities and devoid of intrinsic sympathomimetic activity. This compound selectively and competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. When applied topically in the eye, this agent reduces aqueous humor secretion and lowers the intraocular pressure (IOP). In addition, this compound prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 5 approved and 2 investigational indications.

See also: Atenolol (related); Propranolol (related); Metoprolol (related) ... View More ...

Structure

3D Structure

属性

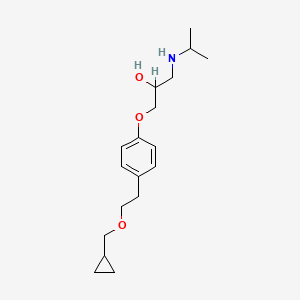

IUPAC Name |

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIUTZDMDHAVTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63659-19-8 (hydrochloride) |

Source

|

| Record name | Betaxolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022674 |

Source

|

| Record name | Betaxolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Betaxolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.98e-02 g/L |

Source

|

| Record name | Betaxolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betaxolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63659-18-7 |

Source

|

| Record name | Betaxolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63659-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaxolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betaxolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betaxolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAXOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ZR1R6RZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betaxolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

70-72 °C, 70 - 72 °C |

Source

|

| Record name | Betaxolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betaxolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Betaxolol in Glaucoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaxolol is a cardioselective beta-1-adrenergic receptor antagonist utilized in the management of glaucoma and ocular hypertension. Its primary therapeutic effect in ophthalmology is the reduction of intraocular pressure (IOP), a major risk factor for glaucomatous optic neuropathy. Beyond its established role in modulating aqueous humor dynamics, evidence suggests that this compound possesses neuroprotective properties that may offer additional benefits in preserving retinal ganglion cell function. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound in the context of glaucoma, detailing its interaction with ocular tissues at the molecular and physiological levels. The information is supplemented with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding for research and development professionals.

Primary Mechanism of Action: Reduction of Aqueous Humor Production

This compound's principal mechanism for lowering IOP is through the reduction of aqueous humor production by the ciliary body. This is achieved via its selective antagonism of beta-1 adrenergic receptors located on the ciliary epithelium.

Signaling Pathway of Aqueous Humor Production and this compound's Intervention

The production of aqueous humor is a dynamic process regulated by the sympathetic nervous system. Beta-adrenergic stimulation of the ciliary epithelium activates a signaling cascade that leads to the secretion of aqueous humor. This compound, as a beta-1 adrenergic antagonist, interrupts this pathway.

Here is a diagram illustrating the signaling pathway:

The binding of catecholamines (norepinephrine and epinephrine) to beta-1 adrenergic receptors on the ciliary epithelium activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which is believed to phosphorylate and modulate the activity of various ion channels and transporters involved in the secretion of aqueous humor. This compound competitively blocks the beta-1 adrenergic receptor, preventing the initiation of this signaling cascade and thereby reducing the rate of aqueous humor formation.

Quantitative Data on this compound's Efficacy

The clinical efficacy of this compound in reducing IOP and aqueous humor flow has been quantified in numerous studies.

| Parameter | Dosage | Efficacy | Reference |

| Intraocular Pressure (IOP) Reduction | 0.5% solution | 13% to 30% reduction from baseline | |

| 0.25% solution | Average decrease of 3.8 +/- 5 mm Hg over six weeks | ||

| Aqueous Humor Flow Suppression | 0.5% solution (in combination with brinzolamide) | 39% to 44% reduction | |

| Beta-1 Receptor Occupancy in Aqueous Humor (ex-vivo) | 0.5% solution | 95% to 99% | |

| Beta-2 Receptor Occupancy in Aqueous Humor (ex-vivo) | 0.5% solution | 52% (at 24 hours post-instillation) |

| Drug | Parameter | Value | Reference |

| Levothis compound (active isomer of this compound) | Ki at human beta-1 receptors | 0.76 nM | |

| Ki at human beta-2 receptors | 32.6 nM | ||

| IC50 for inhibiting isoproterenol-induced cAMP production | 16.4 nM | ||

| This compound | IC50 for inhibiting [3H]-batrachotoxinin-A 20-α-benzoate binding (Na+ channel) | 9.8 µM | |

| IC50 for inhibiting veratridine-stimulated Na+ influx | 28.3 µM | ||

| Reduction of high-voltage-activated Ca2+ channel currents (at 50 µM) | ~20% |

Secondary Mechanism of Action: Neuroprotection

Beyond its IOP-lowering effects, this compound exhibits neuroprotective properties that are independent of its beta-blocking activity. This secondary mechanism is attributed to its ability to block voltage-gated calcium and sodium channels in retinal neurons.

Signaling Pathway of Excitotoxicity and this compound's Intervention

In glaucomatous neurodegeneration, retinal ganglion cells (RGCs) are susceptible to damage from factors like ischemia and glutamate-induced excitotoxicity. An excessive influx of calcium and sodium ions into the neurons is a key step in the apoptotic cascade.

Here is a diagram illustrating the neuroprotective mechanism:

Studies have shown that this compound can reduce the influx of both sodium and calcium into neurons. This action is thought to mitigate the downstream effects of ischemic and excitotoxic insults, thereby promoting the survival of retinal ganglion cells. Furthermore, topical application of this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF) mRNA in the retina, a factor known to have neuroprotective effects.

Effects on Ocular Blood Flow

This compound has also been shown to influence ocular hemodynamics. Long-term treatment with topical this compound has been observed to increase tissue blood velocity in the optic nerve head and iris in animal models. In patients with normotension glaucoma, this compound treatment resulted in a significant reduction in the resistivity index of the ophthalmic artery, suggesting improved ocular blood flow. This vascular effect may contribute to its neuroprotective profile by improving the metabolic supply to the optic nerve head.

Experimental Protocols

A comprehensive understanding of this compound's mechanism of action is derived from a variety of experimental techniques. Below are summaries of the key methodologies employed in preclinical and clinical research.

Measurement of Aqueous Humor Dynamics: Fluorophotometry

Principle: Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow. It involves the topical application of a fluorescent tracer, typically fluorescein, and monitoring its clearance from the anterior chamber over time.

Summarized Protocol:

-

Tracer Instillation: A sterile solution of sodium fluorescein is applied topically to the cornea of the study subjects.

-

Fluorophotometer Scans: At predetermined time intervals (e.g., hourly), a scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and cornea.

-

Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber, corrected for corneal depot and other factors, is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µL/min).

This workflow can be visualized as follows:

Determination of Receptor Binding Affinity: Radioligand Binding Assay

Principle: This in vitro technique is used to determine the affinity (Ki) of a drug for its receptor. It involves competing a radiolabeled ligand with the unlabeled drug of interest for binding to a receptor preparation.

Summarized Protocol:

-

Membrane Preparation: Tissues or cells expressing the target receptor (e.g., ciliary body for beta-adrenergic receptors) are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]-cyanopindolol for beta-adrenergic receptors) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value, providing a measure of the drug's affinity for the receptor.

Assessment of Ion Channel Blockade: Patch-Clamp Electrophysiology

Principle: Patch-clamp electrophysiology is a powerful technique for studying the activity of ion channels in the cell membrane. It allows for the direct measurement of ionic currents flowing through individual channels or the whole cell.

Summarized Protocol:

-

Cell Preparation: Retinal ganglion cells or other relevant neurons are isolated and cultured.

-

Patch-Clamp Recording: A glass micropipette with a very small tip is brought into contact with the cell membrane to form a high-resistance seal. Different configurations (whole-cell, inside-out, outside-out) can be used to study ion channel properties.

-

Voltage Clamp: The membrane potential is held at a constant level (voltage-clamped) to allow for the measurement of ionic currents in response to specific voltage steps or agonist application.

-

Drug Application: this compound is applied to the cell at various concentrations to determine its effect on the amplitude and kinetics of the ionic currents flowing through specific channels (e.g., calcium or sodium channels).

-

Data Analysis: The recorded currents are analyzed to determine the extent of channel blockade and to calculate parameters such as the IC50 for inhibition.

Conclusion

The mechanism of action of this compound in glaucoma is a compelling example of a therapeutic agent with both a well-defined primary mode of action and a significant, clinically relevant secondary mechanism. Its selective beta-1 adrenergic antagonism effectively reduces intraocular pressure by decreasing aqueous humor production, the cornerstone of glaucoma management. Concurrently, its ability to block calcium and sodium channels in retinal neurons provides a neuroprotective effect that may preserve visual function independently of IOP reduction. The continued elucidation of these dual mechanisms through advanced experimental methodologies will undoubtedly pave the way for the development of more targeted and effective therapies for this sight-threatening disease. This guide serves as a foundational resource for professionals dedicated to advancing the field of glaucoma research and drug development.

A Technical Guide to the Chemo-Enzymatic Synthesis of (S)-Betaxolol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a chemo-enzymatic pathway for the synthesis of the enantiomerically pure β-blocker, (S)-Betaxolol. The synthesis leverages a key enzymatic kinetic resolution step, offering a highly stereoselective route to this important pharmaceutical agent. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and process visualizations to support research and development in pharmaceutical manufacturing.

Introduction

Betaxolol is a selective β1-adrenergic receptor antagonist primarily used in the treatment of hypertension and, more commonly, as a topical agent for glaucoma.[1] Like many β-blockers, this compound is a chiral molecule, and its therapeutic activity resides predominantly in the (S)-enantiomer. The development of stereoselective synthetic routes is therefore crucial for producing enantiopure (S)-Betaxolol, which minimizes the administration of the less active and potentially side-effect-inducing (R)-enantiomer. Chemo-enzymatic methods, which combine the precision of enzymatic catalysis with the versatility of traditional chemical synthesis, offer an efficient and environmentally benign approach to achieving high enantiopurity.

This guide focuses on a chemo-enzymatic pathway that employs a lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate.

Synthesis Pathway Overview

The chemo-enzymatic synthesis of (S)-Betaxolol, as described by Hansen et al. (2022), commences with the commercially available precursor 4-(2-hydroxyethyl)phenol and proceeds through a multi-step chemical synthesis to generate a racemic chlorohydrin.[1][2] This racemic mixture is then subjected to a kinetic resolution using a lipase, which selectively acylates the (S)-enantiomer, allowing for the separation of the unreacted (R)-chlorohydrin in high enantiomeric excess. The resulting enantiopure (R)-chlorohydrin is subsequently converted to (S)-Betaxolol via an amination reaction.[1][2]

Logical Flow of the Synthesis

Caption: Overall workflow for the chemo-enzymatic synthesis of (S)-Betaxolol.

Key Experimental Data

The following tables summarize the quantitative data from the key steps of the synthesis, providing a clear comparison of the efficiency and selectivity of the process.

| Intermediate/Product | Yield | Enantiomeric Excess (e.e.) | Purity |

| (R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | 38% | 99% | - |

| (S)-Betaxolol | 95% (from R-chlorohydrin) | 99% | 98% |

| Overall Yield | 9% | - | - |

Table 1: Summary of Yields and Enantiomeric Excess for the Synthesis of (S)-Betaxolol.[1][2]

| Enzyme | Acyl Donor | Solvent | Enantiomeric Ratio (E) |

| Lipase B from Candida antarctica (CALB) | Vinyl Acetate | Acetonitrile | 67 |

Table 2: Parameters for the Enzymatic Kinetic Resolution of the Racemic Chlorohydrin.[3]

Detailed Experimental Protocols

Synthesis of Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol

The synthesis of the racemic chlorohydrin precursor is a multi-step chemical process starting from 4-(2-hydroxyethyl)phenol. This involves the protection of the primary alcohol, etherification of the phenolic hydroxyl group with epichlorohydrin, and subsequent deprotection to yield the desired racemic chlorohydrin. For the purpose of this guide, we will focus on the pivotal enzymatic resolution and subsequent amination steps.

Enzymatic Kinetic Resolution of Racemic Chlorohydrin

This procedure selectively acylates the (S)-enantiomer of the racemic chlorohydrin, leaving the desired (R)-enantiomer unreacted.

Materials:

-

Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol

-

Lipase B from Candida antarctica (CALB)

-

Vinyl acetate

-

Dry acetonitrile

Procedure:

-

Dissolve the racemic chlorohydrin in dry acetonitrile.

-

Add vinyl acetate as the acyl donor.

-

Introduce CALB to initiate the reaction.

-

The reaction progress is monitored over time by withdrawing samples and analyzing them via chiral HPLC to determine the enantiomeric excess of both the remaining chlorohydrin and the formed ester.

-

The reaction is stopped at approximately 53% conversion to achieve an optimal enantiomeric excess (99%) of the unreacted (R)-chlorohydrin.[3]

-

The enzyme is filtered off, and the solvent is removed under reduced pressure.

-

The resulting mixture of the (R)-chlorohydrin and the (S)-acetylated chlorohydrin is separated using column chromatography.

Synthesis of (S)-Betaxolol from (R)-Chlorohydrin

The final step involves the amination of the enantiopure (R)-chlorohydrin to yield (S)-Betaxolol.

Materials:

-

(R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol (in 99% e.e.)

-

Isopropylamine

-

Methanol

Procedure:

-

Dissolve the enantiopure (R)-chlorohydrin in methanol.

-

Add an excess of isopropylamine to the solution.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or HPLC.

-

Upon completion, the solvent and excess isopropylamine are removed under reduced pressure.

-

The crude product is purified by a suitable method, such as crystallization or column chromatography, to yield (S)-Betaxolol.

Visualization of Key Processes

Enzymatic Kinetic Resolution Pathway

Caption: Kinetic resolution of the racemic chlorohydrin using CALB.

Final Amination Step

Caption: Synthesis of (S)-Betaxolol via amination of the (R)-chlorohydrin.

Conclusion

The chemo-enzymatic synthesis pathway described provides a robust and highly stereoselective method for the production of enantiopure (S)-Betaxolol. The key to this process is the lipase-catalyzed kinetic resolution of the racemic chlorohydrin intermediate, which yields the desired (R)-enantiomer with high enantiomeric excess. While the overall yield of this specific reported pathway is modest, the high enantiopurity achieved in the final product highlights the potential of this strategy.[1][2][4] Further optimization of the chemical synthesis steps to improve the yield of the racemic precursor and the resolution step could enhance the industrial applicability of this chemo-enzymatic route.

References

Pharmacological Profile of Betaxolol Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaxolol, a cardioselective β₁-adrenergic receptor antagonist, is clinically administered as a racemic mixture of its (S)- and (R)-enantiomers. This technical guide provides a comprehensive analysis of the distinct pharmacological profiles of these enantiomers. It has been established that the β-blocking activity of this compound resides predominantly in the (S)-enantiomer, also known as levothis compound. This stereoselectivity is evident in both receptor binding affinities and functional antagonism. While the pharmacokinetic profiles of the two enantiomers are largely similar, their pharmacodynamic effects differ significantly. This guide will delve into the receptor binding and functional activity, signaling pathways, and other pharmacological interactions of the this compound enantiomers. Detailed experimental methodologies are provided to facilitate further research and development in this area.

Receptor Binding Affinity

The stereoselective interaction of this compound enantiomers with β-adrenergic receptors is a cornerstone of their pharmacological profiles. The (S)-enantiomer exhibits significantly higher affinity for β₁-adrenergic receptors compared to the (R)-enantiomer.

Table 1: Receptor Binding Affinities (Ki) of this compound Enantiomers

| Enantiomer | Receptor | Ki (nM) | Species | Reference |

| (S)-Betaxolol (Levothis compound) | Human β₁-adrenergic | 0.76 | Human (cloned) | [1] |

| Human β₂-adrenergic | 32.6 | Human (cloned) | [1] | |

| (R)-Betaxolol (Dextrothis compound) | Human β₁-adrenergic | Significantly weaker than (S)-enantiomer | Human (cloned) | [1] |

| Human β₂-adrenergic | Significantly weaker than (S)-enantiomer | Human (cloned) | [1] |

Functional Activity

The functional consequences of receptor binding demonstrate a pronounced stereoselectivity, with the (S)-enantiomer being the primary contributor to the β-blocking effects of racemic this compound. Functional assays, such as the inhibition of isoproterenol-stimulated adenylyl cyclase activity, quantify this difference.

Table 2: Functional Activity of this compound Enantiomers

| Enantiomer | Assay | IC₅₀ | Species/Tissue | Reference |

| (S)-Betaxolol (Levothis compound) | Antagonism at cloned human β₁-receptors | 33.2 nM | Human (cloned) | [1] |

| Antagonism at cloned human β₂-receptors | 2970 nM | Human (cloned) | [1] | |

| Inhibition of isoproterenol-induced cAMP production | 16.4 nM | Human non-pigmented ciliary epithelial cells | [1] | |

| (R)-Betaxolol (Dextrothis compound) | Inhibition of isoproterenol-induced cAMP production | 2.97 µM | Human non-pigmented ciliary epithelial cells | [1] |

Signaling Pathways

This compound exerts its effects by antagonizing the β₁-adrenergic receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway affected is the adenylyl cyclase/cyclic AMP (cAMP) pathway.

Diagram 1: β₁-Adrenergic Receptor Signaling Pathway and this compound Antagonism

Caption: Antagonism of the β₁-adrenergic receptor by (S)-Betaxolol.

Other Pharmacological Interactions

Beyond its primary action on β-adrenergic receptors, this compound has been shown to interact with other ion channels, although with less stereoselectivity.

Sodium Channel Blockade

This compound can inhibit voltage-sensitive sodium channels. This effect is not markedly stereoselective.

Table 3: Interaction of this compound with Sodium Channels

| Compound | Assay | IC₅₀ (µM) | Tissue | Reference |

| Racemic this compound | Inhibition of [³H]-BTX-B binding | 9.8 | Rat cortical synaptosomes | [2] |

| Inhibition of veratridine-stimulated Na⁺ influx | 28.3 | Rat cortical synaptosomes | [2] | |

| Levothis compound | Inhibition of [³H]-BTX-B binding | ≈ 9.8 | Rat cortical synaptosomes | [2] |

Pharmacokinetics

In contrast to its pharmacodynamic profile, the pharmacokinetics of this compound enantiomers do not show significant differences in humans after oral or intravenous administration.

Table 4: Pharmacokinetic Parameters of this compound Enantiomers in Humans (Following a single 40 mg oral dose)

| Parameter | (S)-Betaxolol | (R)-Betaxolol | Reference |

| Cmax (ng/mL) | 41.0 ± 8.6 | 42.0 ± 7.0 | [3] |

| Tmax (min) | 214 ± 59 | 215 ± 56 | [3] |

| Bioavailability | 0.89 ± 0.26 | 0.94 ± 0.23 | [3] |

Experimental Protocols

Enantiomeric Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (S)- and (R)-enantiomers of this compound.

Methodology:

-

Stationary Phase: A chiral stationary phase (CSP), such as one based on teicoplanin (e.g., Chirobiotic T), is effective for the baseline resolution of this compound enantiomers.[4][5]

-

Mobile Phase: A polar ionic mobile phase (PIM) is typically used. An exemplary mobile phase consists of methanol, glacial acetic acid, and triethylamine in a ratio of 100:0.020:0.025 (v/v/v).[4][5]

-

Detection: Fluorescence detection is highly sensitive, with excitation and emission wavelengths of 275 nm and 305 nm, respectively.[4][5]

-

Internal Standard: S-(-)-atenolol can be used as an internal standard.[5]

Diagram 2: Experimental Workflow for HPLC Enantioseparation

Caption: Workflow for the enantioseparation of this compound via HPLC.

Radioligand Binding Assay for β-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of each this compound enantiomer for β₁- and β₂-adrenergic receptors.

Methodology:

-

Receptor Source: Membranes from cells stably expressing cloned human β₁- or β₂-adrenergic receptors.

-

Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [¹²⁵I]-iodocyanopindolol or [³H]-dihydroalprenolol, is used to label the receptors.

-

Assay Principle: Competition binding assays are performed where a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (S-betaxolol or R-betaxolol).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ values (concentration of the competitor that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Functional Adenylyl Cyclase Assay

Objective: To determine the functional antagonist potency (IC₅₀) of each this compound enantiomer.

Methodology:

-

Cell System: Cells expressing the β-adrenergic receptor of interest (e.g., human non-pigmented ciliary epithelial cells).[1]

-

Assay Principle: The assay measures the ability of the this compound enantiomers to inhibit the stimulation of adenylyl cyclase by a β-adrenergic agonist, such as isoproterenol. The readout is the level of intracellular cAMP produced.

-

Procedure:

-

Cells are pre-incubated with various concentrations of the this compound enantiomer.

-

A fixed concentration of isoproterenol is then added to stimulate adenylyl cyclase.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA or TR-FRET-based assay).

-

-

Data Analysis: The IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

The pharmacological profile of this compound is characterized by a significant stereoselectivity in its interaction with β-adrenergic receptors. The (S)-enantiomer, levothis compound, is a potent and selective β₁-adrenergic antagonist, responsible for the therapeutic effects of the racemic mixture. In contrast, the (R)-enantiomer exhibits markedly lower affinity and functional activity at these receptors. While both enantiomers show some interaction with sodium channels, this effect is less pronounced and not stereoselective. The pharmacokinetic profiles of the enantiomers are similar, indicating that the observed differences in pharmacological activity are primarily due to stereoselective receptor interactions. This detailed understanding of the individual enantiomeric profiles is crucial for optimizing therapeutic strategies and for the development of new, more targeted β-adrenergic antagonists.

References

- 1. Levothis compound (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct Enantiomeric Resolution of this compound with Application to Analysis of Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Betaxolol: A Technical Guide

Introduction

Betaxolol is a cardioselective beta-1 adrenergic receptor antagonist that has become a cornerstone in the management of hypertension and open-angle glaucoma.[1][2] Its development represents a significant advancement in cardiovascular and ophthalmic pharmacology, offering a targeted therapeutic approach with a favorable side-effect profile compared to its non-selective predecessors. This technical guide provides an in-depth exploration of the discovery, development, and core scientific principles underlying this compound's therapeutic efficacy.

Discovery and Initial Synthesis

The journey of this compound's development is rooted in the broader history of beta-blocker discovery, which began with the characterization of alpha- and beta-adrenergic receptors by Raymond P. Ahlquist in 1948. The synthesis of this compound, chemically known as (RS)-1-{4-[2-(cyclopropylmethoxy)ethyl]-phenoxy}-3-(isopropylamino)propan-2-ol, was first reported in the 1980s. A key synthetic pathway involves the O-alkylation of 4-(2-cyclopropylmethoxyethyl)-phenol with R-(−)-epichlorohydrin in the presence of an alkali, followed by a reaction with isopropylamine to yield the final compound.[3][4]

Experimental Protocol: Synthesis of S-(-)-Betaxolol

A reported method for the synthesis of the more active S-(-)-enantiomer of this compound is as follows:[3]

-

Alkylation of Phenol Derivative: 4-(2-cyclopropylmethoxyethyl)-phenol is reacted with S-(−)-2-phenyl-3-isopropyl-5-hydroxymethyl oxazolidinyl tosylate.

-

Acid-Catalyzed Hydrolysis: The resulting intermediate undergoes acid-catalyzed hydrolysis to yield S-(−)-Betaxolol.

An alternative chemoenzymatic approach has also been described, utilizing lipase-catalyzed kinetic resolution of racemic intermediates to achieve the desired enantiomer.[5]

Preclinical Development

Preclinical evaluation of this compound in various animal models was crucial in establishing its pharmacological profile and safety.

Pharmacodynamics in Animal Models

In preclinical studies, this compound demonstrated potent and selective beta-1 adrenergic receptor blockade. In canine models of ventricular arrhythmia, this compound was effective in suppressing adrenaline-induced arrhythmias at a minimum effective plasma concentration of less than 10 ng/ml, suggesting its clinical potential for arrhythmias related to increased sympathetic tone.[6] However, it was found to be ineffective against digitalis-induced arrhythmias in the same model.[6]

Reproduction studies in rats and rabbits indicated drug-related post-implantation loss at high doses (12 mg/kg in rabbits and 128 mg/kg in rats), which are significantly higher than the maximum recommended human ocular dose.[7]

Receptor Binding Affinity and Selectivity

Radioligand binding assays have been instrumental in quantifying this compound's affinity for beta-adrenergic receptors. These assays typically involve the competitive displacement of a radiolabeled ligand from receptors in tissue homogenates or cell lines expressing the receptor of interest.

Table 1: Beta-Adrenergic Receptor Binding Affinity of Levothis compound [8]

| Receptor Subtype | Binding Affinity (Ki) |

| Human Beta-1 | 0.76 nM |

| Human Beta-2 | 32.6 nM |

Levothis compound, the S-(-) isomer, is the more active enantiomer.

The beta-1 selectivity of this compound has been shown to be 2.2 and 2.7-fold higher than that of atenolol in bovine trachea and heart, respectively.[9]

Experimental Protocol: Beta-Adrenergic Receptor Binding Assay

A general protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound is as follows:[10][11]

-

Membrane Preparation: Prepare membranes from cells or tissues expressing the target beta-adrenergic receptors.

-

Radioligand Preparation: Dilute a suitable radioligand (e.g., [125I]-(S)-Pindolol) to a final concentration approximately equal to its dissociation constant (Kd) for the receptor.

-

Competitive Binding Setup:

-

Total Binding: Incubate receptor membranes with the radioligand.

-

Non-specific Binding: Incubate receptor membranes with the radioligand and a high concentration of a non-labeled antagonist (e.g., Propranolol) to saturate the receptors.

-

Competitive Binding: Incubate receptor membranes with the radioligand and varying concentrations of the test compound (this compound).

-

-

Incubation: Incubate the mixtures to allow binding to reach equilibrium.

-

Separation: Separate bound from free radioligand, typically by filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Clinical Development

The clinical development of this compound has focused on its therapeutic applications in hypertension and glaucoma, with extensive clinical trials evaluating its efficacy and safety in human subjects.

This compound for Hypertension

Oral this compound has been shown to be an effective antihypertensive agent.[12]

Clinical Trial Design for Hypertension

Dose-ranging studies were conducted to determine the optimal therapeutic dose. A single-blind, randomized, cross-over design was employed to evaluate the beta-adrenoceptor selectivity of single oral doses of this compound (10 mg, 20 mg, 40 mg, and 80 mg) compared to propranolol and placebo in healthy subjects.[13] Beta-1 blockade was assessed by reductions in exercise-induced heart rate, while beta-2 blockade was measured by the attenuation of isoprenaline-induced finger tremor and cardiovascular responses.[13]

Table 2: Dose-Response of Oral this compound on Exercise Heart Rate [13]

| Treatment | Mean Exercise Heart Rate (beats/min) |

| Placebo | 158 ± 8 |

| This compound 10 mg | 128 ± 3 |

| This compound 20 mg | 123 ± 2 |

| This compound 40 mg | 116 ± 4 |

| This compound 80 mg | 136 ± 10 |

| Propranolol 40 mg | 135 ± 4 |

The usual starting dose for hypertension is 10 mg once daily, which can be increased to a maximum of 40 mg per day.[14][15]

This compound for Glaucoma and Ocular Hypertension

Topical application of this compound has proven effective in lowering intraocular pressure (IOP) in patients with chronic open-angle glaucoma and ocular hypertension.[16]

Mechanism of Action in the Eye

This compound reduces IOP by decreasing the production of aqueous humor by the ciliary body.[17] This effect is achieved through the blockade of beta-1 adrenergic receptors in the ciliary epithelium.

Clinical Trial Design for Glaucoma

Clinical trials for ophthalmic this compound have typically been prospective, randomized, and often double-masked.[18][19] A common design involves comparing the IOP-lowering effect and safety of this compound to a placebo or another active comparator, such as timolol.[19][20]

Experimental Protocol: Clinical Trial for Ocular Hypertension [21]

-

Study Design: A randomized, double-masked, parallel, two-arm in vivo bioequivalence study with a clinical endpoint.

-

Subjects: Male and female patients with chronic open-angle glaucoma or ocular hypertension in both eyes.

-

Treatment: One drop of the test product or reference listed drug (e.g., 0.25% this compound suspension) in both eyes twice daily for 42 days.

-

Primary Endpoint: The mean difference in IOP of both eyes between the two treatment groups at specified time points (e.g., Day 14 and Day 42 at 0 and 2 hours post-instillation).

-

Inclusion Criteria: Age ≥ 18 years, diagnosis of chronic open-angle glaucoma or ocular hypertension in both eyes, and ability to discontinue other ocular hypotensive medications after a washout period.

-

Exclusion Criteria: History of certain intraocular surgeries within a specified timeframe.

Table 3: Efficacy of Topical this compound in Clinical Trials

| Study | Patient Population | Treatment | Mean IOP Reduction | Key Findings |

| Open-label study[22] | 31 patients with elevated IOP and respiratory dysfunction | 0.5% this compound | 8.4 mmHg (max fall from baseline of 23.9 mmHg) | Significant IOP reduction with good cardiopulmonary safety. |

| Randomized, cross-over, double-blind trial[18] | 27 patients with primary open-angle glaucoma or ocular hypertension | 0.25% this compound suspension (with and without preservative) | From ~26 mmHg to ~22 mmHg | No significant difference in IOP control between preserved and unpreserved formulations. |

| Long-term study[23] | 101 glaucoma patients with pulmonary disease | 0.5% this compound | Sustained IOP reduction over 2 years | Generally well-tolerated in patients with concomitant pulmonary disease. |

| Prospective, randomized study[19] | 19 patients with ocular hypertension or chronic open-angle glaucoma | 0.5% this compound vs. 0.5% Timolol | Statistically less pronounced than timolol at some time points | This compound showed a statistically significant increase in visual field mean sensitivity over 48 months. |

Methodology for Assessing Aqueous Humor Dynamics

The effect of this compound on aqueous humor dynamics is assessed using techniques such as tonography and aqueous fluorophotometry.[7][24][25] Fluorophotometry is a non-invasive method that measures the rate of aqueous humor flow by tracking the clearance of a topically applied fluorescent dye from the anterior chamber.[26]

Signaling Pathways and Logical Relationships

The therapeutic effects of this compound are mediated through its interaction with the beta-1 adrenergic signaling pathway.

Caption: Signaling pathway of this compound in cardiac and ciliary epithelial cells.

Caption: Generalized workflow for the development of this compound.

The discovery and development of this compound exemplify a rational approach to drug design, targeting a specific receptor subtype to achieve therapeutic benefits while minimizing off-target effects. Its journey from chemical synthesis through rigorous preclinical and clinical evaluation has established it as a valuable therapeutic agent for hypertension and glaucoma. The detailed understanding of its pharmacology, supported by extensive quantitative data and well-defined experimental protocols, continues to inform its clinical use and provides a foundation for the development of future cardiovascular and ophthalmic medications.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. US20060004109A1 - Process for preparation of s-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]

- 4. US7019172B2 - Process for preparation of S-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Effects of this compound, a new beta 1 selective blocker, on canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 8. Levothis compound (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The affinity of this compound, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A dose-ranging study to evaluate the beta-adrenoceptor selectivity of single doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. drugs.com [drugs.com]

- 16. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 17. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 18. [Clinical evaluation of this compound in ophthalmic suspension with or without preservative agent in patients with glaucoma or ocular hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Longterm effect of topical beta-blockers on intraocular pressure and visual field sensitivity in ocular hypertension and chronic open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Results of the this compound versus placebo treatment trial in ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. This compound eye drops. A clinical trial of safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Long-term this compound therapy in glaucoma patients with pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. tandfonline.com [tandfonline.com]

- 26. Methods for Assessing the Effects of Pharmacologic Agents on Aqueous Humor Dynamics | Ento Key [entokey.com]

The Crucial Role of Stereochemistry in the Biological Activity of Betaxolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaxolol is a potent and selective β1-adrenergic receptor antagonist widely utilized in the clinical management of hypertension and glaucoma. As a chiral molecule, this compound exists as a pair of enantiomers, (S)-betaxolol and (R)-betaxolol. The spatial arrangement of atoms in these stereoisomers profoundly influences their interaction with biological targets, leading to significant differences in their pharmacological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the synthesis of its enantiomers, their distinct biological activities, and the downstream signaling pathways affected. The information is presented to aid researchers and drug development professionals in understanding the critical importance of stereoisomerism in the therapeutic action of this widely used pharmaceutical agent.

Stereochemistry of this compound

This compound possesses a single chiral center at the carbon atom of the 2-propanol moiety, giving rise to two enantiomers: (S)-(-)-betaxolol (levothis compound) and (R)-(+)-betaxolol (dextrothis compound). The absolute configuration of these enantiomers dictates their three-dimensional structure, which is a key determinant of their binding affinity to the β1-adrenergic receptor.

Synthesis and Chiral Separation of this compound Enantiomers

The therapeutic superiority of the (S)-enantiomer has driven the development of various stereoselective synthetic methods to produce enantiomerically pure (S)-betaxolol. Common strategies include:

-

Chemo-enzymatic Synthesis: This approach often involves the use of lipases for the kinetic resolution of a racemic intermediate. For instance, lipase B from Candida antarctica can selectively acylate one enantiomer of a chlorohydrin precursor, allowing for the separation of the acylated and unreacted enantiomers, which can then be converted to the desired this compound enantiomer.[1]

-

Asymmetric Synthesis using Chiral Catalysts: Chiral catalysts, such as the Jacobsen's (R,R)-salen Co(III) catalyst, can be employed for the hydrolytic kinetic resolution of a racemic epoxide intermediate.[2] This method allows for the efficient production of the enantiomerically pure epoxide precursor to (S)-betaxolol.

Once synthesized, the enantiomeric purity of this compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC).

Biological Activity and Stereoselectivity

The pharmacological activity of this compound is highly stereoselective, with the (S)-enantiomer being the predominantly active form. This selectivity is a direct consequence of the differential binding affinities of the enantiomers to the β1-adrenergic receptor.

Data Presentation: Receptor Binding Affinities

The following table summarizes the quantitative data on the binding affinities (Ki) of the this compound enantiomers for β1 and β2-adrenergic receptors.

| Enantiomer | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | β1-Selectivity (β2 Ki / β1 Ki) |

| (S)-Betaxolol | 0.76 | 32.6 | ~43-fold |

| (R)-Betaxolol | Significantly weaker | Significantly weaker | Not precisely determined |

| Racemic this compound | - | - | ~193 to 233-fold |

Data sourced from Sharif et al. (2001) and other studies.[3][4]

As the data indicates, (S)-betaxolol exhibits a high affinity for the β1-adrenergic receptor and is approximately 43-fold more selective for the β1 receptor over the β2 receptor.[3][4] The (R)-enantiomer shows significantly weaker binding to both receptor subtypes. This pronounced stereoselectivity underscores the importance of using the enantiomerically pure (S)-form to maximize therapeutic efficacy and minimize potential off-target effects associated with β2-receptor blockade, such as bronchoconstriction.

Experimental Protocols

Key Experiment: Competitive Radioligand Binding Assay for Determining Ki Values

This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the binding affinities (Ki values) of the this compound enantiomers for β1-adrenergic receptors.

1. Materials:

-

Cell membranes expressing human β1-adrenergic receptors.

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol.

-

Unlabeled ligands: (S)-betaxolol, (R)-betaxolol, and a known non-selective β-blocker (e.g., propranolol for determining non-specific binding).

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

2. Procedure:

-

Membrane Preparation: Homogenize cells expressing β1-adrenergic receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add a known concentration of radioligand and assay buffer to wells containing the membrane preparation.

-

Non-specific Binding: Add the radioligand, a high concentration of a non-selective antagonist (e.g., 10 µM propranolol), and the membrane preparation to the wells.

-

Competition Binding: Add the radioligand, the membrane preparation, and varying concentrations of the test compounds ((S)-betaxolol or (R)-betaxolol) to the wells.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Signaling Pathway of β1-Adrenergic Receptor Antagonism by (S)-Betaxolol in the Eye

Caption: Signaling pathway of β1-adrenergic receptor antagonism by (S)-Betaxolol.

Experimental Workflow for the Synthesis and Chiral Separation of this compound

Caption: Experimental workflow for the synthesis and chiral separation of (S)-Betaxolol.

Conclusion

The stereochemistry of this compound is a paramount factor governing its biological activity. The (S)-enantiomer is the eutomer, exhibiting significantly higher affinity and selectivity for the β1-adrenergic receptor compared to its (R)-counterpart. This stereoselectivity is the foundation of its therapeutic efficacy in treating hypertension and glaucoma. The development of stereoselective synthetic routes has enabled the production of enantiomerically pure (S)-betaxolol, maximizing its therapeutic benefit while minimizing potential side effects. A thorough understanding of the principles of stereochemistry and its impact on pharmacology is indispensable for the rational design and development of chiral drugs. This guide provides a foundational resource for researchers and professionals in the pharmaceutical sciences, emphasizing the critical interplay between molecular structure and biological function in the context of this compound.

References

- 1. Determination of this compound enantiomers by high-performance liquid chromatography. Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Betaxolol: A Technical Guide to a Selective Beta-1 Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaxolol is a potent and selective beta-1 adrenergic receptor antagonist utilized in the management of hypertension and glaucoma.[1] Its therapeutic efficacy stems from its high affinity for beta-1 adrenergic receptors, which are predominantly located in cardiac tissue and the ciliary body of the eye, with significantly lower affinity for beta-2 adrenergic receptors found in bronchial and vascular smooth muscle.[1] This selectivity profile contributes to a favorable side-effect profile compared to non-selective beta-blockers, particularly concerning pulmonary function. This guide provides a comprehensive overview of the pharmacology of this compound, focusing on its receptor binding affinity, functional antagonism, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize its selective activity are also presented.

Introduction

The beta-adrenergic receptor system, a critical component of the sympathetic nervous system, comprises three main subtypes: beta-1 (β1), beta-2 (β2), and beta-3 (β3). Beta-1 adrenergic receptors are primarily expressed in the heart, where their stimulation by catecholamines such as epinephrine and norepinephrine leads to increased heart rate, contractility, and conduction velocity.[2] In the eye, stimulation of beta-adrenergic receptors in the ciliary body is involved in the production of aqueous humor.[3]

This compound is a second-generation beta-blocker characterized by its high selectivity for the beta-1 adrenergic receptor.[1] This selectivity is clinically significant, as it allows for the desired therapeutic effects on the heart and eye while minimizing the potential for adverse effects associated with the blockade of beta-2 receptors, such as bronchoconstriction in patients with respiratory conditions.[1] This technical guide delves into the quantitative pharmacology and experimental evaluation of this compound's selective beta-1 adrenergic receptor antagonism.

Quantitative Pharmacology

The selectivity of this compound for the beta-1 adrenergic receptor has been quantified through various in vitro assays, including radioligand binding assays and functional assays measuring downstream signaling events. The data presented below summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and its levo-isomer, Levothis compound, at human beta-1 and beta-2 adrenergic receptors.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.[4] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound. The inhibition constant (Ki) is a measure of the binding affinity of the unlabeled drug.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Levothis compound | Human Beta-1 | 0.76 | [5] |

| Levothis compound | Human Beta-2 | 32.6 | [5] |

Table 1: Binding Affinity (Ki) of Levothis compound for Human Beta-1 and Beta-2 Adrenergic Receptors. A lower Ki value indicates a higher binding affinity.

Functional Antagonism

Functional assays assess the ability of an antagonist to inhibit the biological response induced by an agonist. For beta-adrenergic receptors, a common functional assay measures the inhibition of agonist-stimulated cyclic adenosine monophosphate (cAMP) production.[6] The half-maximal inhibitory concentration (IC50) represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response.

| Compound | Receptor Subtype | Assay | IC50 (nM) | Reference |

| Levothis compound | Human Beta-1 | cAMP Inhibition | 33.2 | [5] |

| Levothis compound | Human Beta-2 | cAMP Inhibition | 2970 | [5] |

| Levothis compound | Human Ciliary Epithelial Cells | Isoproterenol-induced cAMP production | 16.4 (Ki) | [5] |

Table 2: Functional Potency (IC50) of Levothis compound at Human Beta-1 and Beta-2 Adrenergic Receptors. A lower IC50 value indicates greater potency.

Signaling Pathways and Experimental Workflows

Beta-1 Adrenergic Receptor Signaling Pathway

Beta-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate the stimulatory G-protein, Gs. This initiates a signaling cascade that leads to the production of the second messenger cAMP. This compound, as an antagonist, blocks this pathway.

Caption: Beta-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining Beta-Blocker Selectivity

The determination of a beta-blocker's selectivity involves a series of in vitro experiments to assess its binding affinity and functional potency at different receptor subtypes.

Caption: Workflow for determining the selectivity of a beta-blocker like this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Ki of this compound for beta-1 and beta-2 adrenergic receptors.

Materials:

-

Cell membranes from stable cell lines expressing either human beta-1 or beta-2 adrenergic receptors.

-

Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.

-

Unlabeled this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[7]

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a saturating concentration of a non-selective beta-blocker like propranolol (for non-specific binding).

-

50 µL of varying concentrations of unlabeled this compound.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[7]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

cAMP Functional Assay

This protocol describes a method to determine the IC50 of this compound in inhibiting agonist-induced cAMP production in cells expressing beta-1 or beta-2 adrenergic receptors.

Materials:

-

Stable cell line expressing either human beta-1 or beta-2 adrenergic receptors (e.g., CHO or HEK293 cells).

-

Cell culture medium and supplements.

-

Isoproterenol (a non-selective beta-adrenergic agonist).

-

This compound hydrochloride.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

-

Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with varying concentrations of this compound in the presence of a PDE inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration to ensure a robust signal) to each well and incubate for a further specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the chosen detection method (e.g., fluorescence, luminescence, or colorimetric).

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Studies

In vivo studies in animal models are crucial for confirming the beta-1 selective effects of this compound on physiological parameters.

Assessment of Beta-1 Selectivity in Rats

A common in vivo model to assess beta-1 selectivity involves measuring the heart rate response (a beta-1 mediated effect) and the bronchodilator response (a beta-2 mediated effect) to a beta-agonist in the presence of the antagonist.

Experimental Design:

-

Animals: Spontaneously hypertensive rats (SHR) are often used to model hypertension.[8]

-

Drug Administration: this compound can be administered orally or via intraperitoneal injection at various doses.[8][9]

-

Heart Rate Measurement: Heart rate can be monitored using telemetry or by recording the electrocardiogram (ECG). The inhibitory effect of this compound on isoproterenol-induced tachycardia is a measure of its beta-1 blocking activity.

-

Bronchodilator Response: The effect of this compound on isoproterenol-induced bronchodilation can be assessed by measuring changes in airway resistance. A lack of significant inhibition indicates beta-1 selectivity.

Ocular Hypotensive Effects in Monkeys

Cynomolgus monkeys with ocular hypertension are a relevant model for studying the effects of anti-glaucoma drugs.[5]

Experimental Design:

-

Animals: Conscious ocular hypertensive cynomolgus monkeys.[5]

-

Drug Administration: this compound is administered topically to the eye.[5]

-

Intraocular Pressure (IOP) Measurement: IOP is measured at baseline and at various time points after drug administration using a tonometer. A significant reduction in IOP demonstrates the therapeutic efficacy of this compound.[5]

Conclusion

This compound is a well-characterized selective beta-1 adrenergic receptor antagonist. Its high affinity and functional potency at the beta-1 receptor, coupled with significantly lower activity at the beta-2 receptor, underpin its clinical utility in treating cardiovascular and ocular conditions. The experimental protocols and data presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with this important therapeutic agent. The continued investigation into the nuanced pharmacology of this compound and other selective beta-blockers will undoubtedly contribute to the development of even more targeted and effective therapies in the future.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 5. Levothis compound (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Regional hemodynamic effects of this compound, a new selective beta 1-blocker, and atenolol in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a selective beta(1)-adrenergic receptor antagonist, diminishes anxiety-like behavior during early withdrawal from chronic cocaine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Role of Betaxolol in Retinal Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaxolol, a β1-selective adrenergic receptor antagonist, has demonstrated significant neuroprotective properties in retinal neurons, independent of its primary function of lowering intraocular pressure. This technical guide synthesizes the current understanding of this compound's mechanisms of action, presenting key quantitative data from preclinical studies and detailing the experimental protocols used to elucidate its neuroprotective effects. Through a comprehensive review of the literature, this document explores this compound's impact on ion channel function, glutamate excitotoxicity, and downstream signaling pathways, providing a valuable resource for researchers and professionals in the field of retinal neuroprotection and glaucoma therapy.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, which form the optic nerve. While elevated intraocular pressure (IOP) is a major risk factor, evidence suggests that neuroprotective strategies targeting the direct survival of retinal neurons are crucial for effective long-term management.[1][2] this compound, a β1-adrenergic antagonist, has emerged as a promising neuroprotective agent, offering therapeutic benefits beyond its established IOP-lowering effects.[1][3] This guide provides an in-depth examination of the experimental evidence supporting the neuroprotective role of this compound in retinal neurons.

Mechanisms of Neuroprotection

This compound's neuroprotective effects are not mediated by its interaction with beta-adrenoceptors but rather by its ability to modulate ion channels and reduce the damaging effects of excessive glutamate.[4] The primary mechanisms include the blockade of voltage-gated sodium and calcium channels, which in turn mitigates excitotoxicity and subsequent apoptotic pathways.

Ion Channel Modulation

This compound directly interacts with and inhibits the activity of voltage-sensitive sodium (Na+) and calcium (Ca2+) channels in retinal ganglion cells.[1][4] This action is crucial in preventing the excessive influx of these ions, a key event in the cascade leading to neuronal cell death under ischemic or excitotoxic conditions.[3]

-

Sodium Channel Blockade: this compound has been shown to inhibit veratridine-stimulated Na+ influx in rat cortical synaptosomes with an IC50 value of 28.3 μM.[1] This blockade of sodium channels is considered an effective means of prolonging cell survival during periods of physiological stress.[1] In isolated retinal ganglion cells, this compound reversibly reduces voltage-gated sodium currents.[5][6]

-

Calcium Channel Blockade: A primary neuroprotective mechanism of this compound is its ability to reduce Ca2+ influx.[1][3] It reduces high-voltage-activated (HVA) Ca2+ channel currents in retinal ganglion cells and inhibits glutamate-induced increases in intracellular calcium.[3] Specifically, this compound interacts directly with L-type calcium channels.[1] Unlike other beta-blockers such as timolol and propranolol, which show no inhibitory actions on HVA Ca2+ channel currents, this compound is a more effective calcium channel blocker.[1][3]

Attenuation of Glutamate Excitotoxicity

Excessive glutamate, the primary excitatory neurotransmitter in the retina, can lead to RGC death through a process known as excitotoxicity. This compound has been demonstrated to counteract this damaging process.

-

Reduction of Glutamate-Induced Spike Activity: In retinal ganglion cells, this compound significantly reduces the increase in spontaneous spike rate induced by glutamate.[5][6] This is achieved by lowering the sodium conductance, which raises the action potential threshold, and by suppressing NMDA receptors.[5]

-

Inhibition of NMDA Receptor-Mediated Current: this compound reduces the glutamate-induced postsynaptic current, with the effect being sensitive to the NMDA receptor antagonist AP5.[5][6] This indicates that this compound's neuroprotective action involves the modulation of NMDA receptor activity.

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from various preclinical studies investigating the neuroprotective effects of this compound.

| Parameter | Model System | This compound Concentration | Effect | Reference |

| Ion Channel Currents | ||||